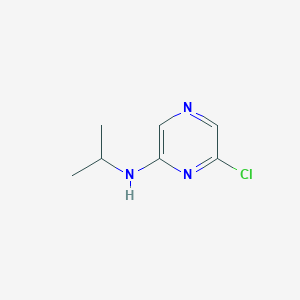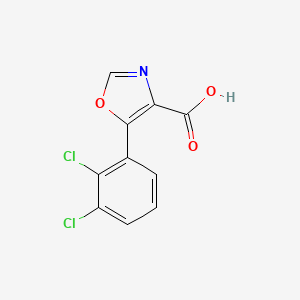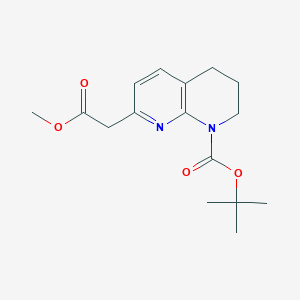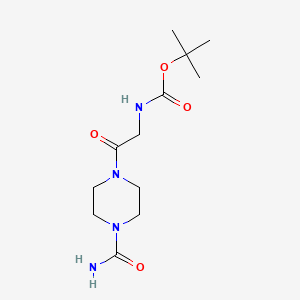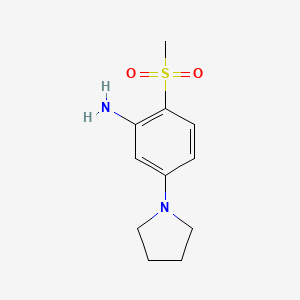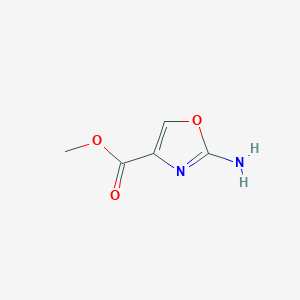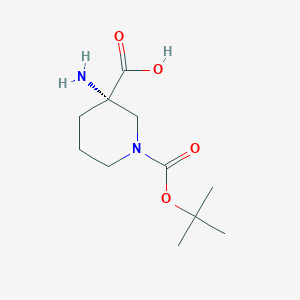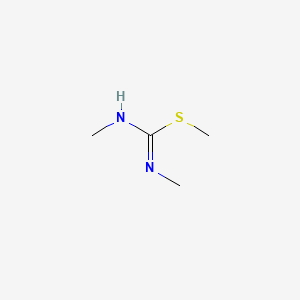
1,2,3-Trimethylisothiourea
Overview
Description
1,2,3-Trimethylisothiourea (CAS Number: 2986-23-4) is an organosulfur compound . Its molecular formula is C4H10N2S and it has a molecular weight of 118.2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 1,2,3-Trimethylisothiourea is 1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3, (H,5,6) . This indicates that the molecule consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
1,2,3-Trimethylisothiourea is a white to yellow solid . It has a molecular weight of 118.2 . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
-
Scientific Field : Organic Synthesis and Biological Application
- Application Summary : 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods of Application : The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .
- Results or Outcomes : 1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
-
Scientific Field : Chemistry, Synthesis, and Therapeutic Applications
- Application Summary : Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
- Methods of Application : Due to the structural characteristics, both 1,2,3- and 1,2,4-triazoles can accommodate a broad range of substituents around the core structures .
- Results or Outcomes : Both the triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
-
Scientific Field : Medicine and Agriculture
- Application Summary : 1,2,3-Triazolium salts have demonstrated significant potential in the fields of medicine and agriculture, exhibiting exceptional antibacterial, antifungal, anticancer, and antileishmanial properties .
- Methods of Application : These salts can be utilized as additives or components to produce nano- and fiber-based materials with antibacterial properties .
- Results or Outcomes : The salts have shown significant potential in the fields of medicine and agriculture .
-
Scientific Field : Organic Chemistry
- Application Summary : 1,2,3-Triazoles are part of essential building blocks like amino acids, nucleotides, etc . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
- Methods of Application : The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .
- Results or Outcomes : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Structures containing heterocyclic nuclei have shown GABA A allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated β-secretase 1 (BACE-1) inhibition .
- Methods of Application : These structures are obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : Structures containing these heterocyclic nuclei have shown significant potential in the fields of medicine .
-
Scientific Field : Medicine and Agriculture
- Application Summary : 1,2,3-Triazolium salts have demonstrated significant potential in the fields of medicine and agriculture, exhibiting exceptional antibacterial, antifungal, anticancer, and antileishmanial properties .
- Methods of Application : These salts can be utilized as additives or components to produce nano- and fiber-based materials with antibacterial properties .
- Results or Outcomes : The salts have shown significant potential in the fields of medicine and agriculture .
-
Scientific Field : Organic Chemistry
- Application Summary : 1,2,3-Triazoles are part of essential building blocks like amino acids, nucleotides, etc . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
- Methods of Application : The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .
- Results or Outcomes : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Structures containing heterocyclic nuclei have shown GABA A allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated β-secretase 1 (BACE-1) inhibition .
- Methods of Application : These structures are obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : Structures containing these heterocyclic nuclei have shown significant potential in the fields of medicine .
-
Scientific Field : Medicine and Agriculture
- Application Summary : 1,2,3-Triazolium salts have demonstrated significant potential in the fields of medicine and agriculture, exhibiting exceptional antibacterial, antifungal, anticancer, and antileishmanial properties .
- Methods of Application : These salts can be utilized as additives or components to produce nano- and fiber-based materials with antibacterial properties .
- Results or Outcomes : The salts have shown significant potential in the fields of medicine and agriculture .
Safety And Hazards
The safety information for 1,2,3-Trimethylisothiourea indicates that it is flammable . The hazard statements include H225, which means it is highly flammable liquid and vapor . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .
properties
IUPAC Name |
methyl N,N'-dimethylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWQGXOBUMPZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303272 | |
| Record name | 1,2,3-Trimethylisothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethylisothiourea | |
CAS RN |
2986-23-4 | |
| Record name | 2986-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Trimethylisothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



